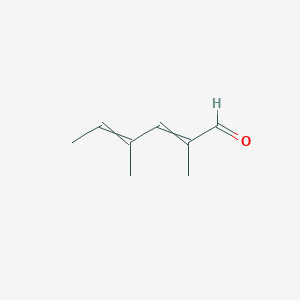2,4-Dimethylhexa-2,4-dienal
CAS No.: 62332-65-4
Cat. No.: VC19446551
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62332-65-4 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 2,4-dimethylhexa-2,4-dienal |
| Standard InChI | InChI=1S/C8H12O/c1-4-7(2)5-8(3)6-9/h4-6H,1-3H3 |
| Standard InChI Key | JLRXGFYYIORWGF-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C)C=C(C)C=O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic name for this compound is (2E,4E)-2,4-dimethylhexa-2,4-dienal, reflecting the trans-configuration of both double bonds. The planar structure features a six-carbon chain with methyl groups at C2 and C4, and an aldehyde functional group at C1 (Fig. 1) . The E,E stereochemistry is critical to its physicochemical behavior, influencing dipole moments, solubility, and intermolecular interactions .
Molecular and Spectroscopic Data
Key molecular properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,4-Dimethylhexa-2,4-dienal
Spectroscopic characterizations include:
-
IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~1,650 cm⁻¹ (conjugated C=C stretches) .
-
NMR: Distinct signals for the aldehyde proton (δ 9.5–10.0 ppm), vinylic protons (δ 5.5–6.5 ppm), and methyl groups (δ 1.8–2.2 ppm) .
-
Mass Spectrometry: Base peak at m/z 97 ([C₆H₉O]⁺) and molecular ion peak at m/z 124 .
Synthetic Methodologies
Aldol Condensation Routes
A common synthesis involves the aldol condensation of 2-methylpropanal with 3-penten-2-one under basic conditions. This method yields the target compound via dehydration of the intermediate β-hydroxy aldehyde . Catalysts such as sodium hydroxide or amine bases are employed to enhance selectivity for the E,E isomer .
Oxidation of Allylic Alcohols
Alternative routes include the oxidation of E,E-2,4-dimethylhexa-2,4-dien-1-ol using manganese dioxide (MnO₂). This method, reported in arthropod secretion studies, achieves high stereochemical fidelity (Fig. 2) .
Equation 1:
Industrial-Scale Production
Industrial synthesis often utilizes cross-metathesis of terminal alkenes with acrylates, though yields remain moderate (~40–60%) due to competing side reactions . Recent advances in ruthenium-based catalysts (e.g., Grubbs catalysts) have improved efficiency .
Chemical Reactivity and Functionalization
Electrophilic Additions
The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with methylamine produces 2,4-dimethyl-4-(methylamino)hex-2-enal .
Diels-Alder Reactions
As a diene, 2,4-dimethylhexa-2,4-dienal participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). The reaction proceeds at ambient temperatures, yielding bicyclic adducts .
Reduction and Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aldehyde group to a primary alcohol, yielding E,E-2,4-dimethylhexa-2,4-dien-1-ol . Full saturation of the diene requires harsher conditions (e.g., high-pressure H₂ and Raney Ni), producing 2,4-dimethylhexanal .
Biological Significance and Applications
Arthropod Defense Secretions
The compound is a major component of the defensive secretions of Leiobunum spp. (daddy longlegs). When threatened, these arthropods release a mixture containing 2,4-dimethylhexa-2,4-dienal (up to 60% of volatiles) to deter predators . Synergistic effects with ketones (e.g., 4-methylhexan-3-one) enhance repellency .
Pharmaceutical Intermediates
The aldehyde serves as a precursor in synthesizing α,β-unsaturated ketones, which are intermediates in prostaglandin and leukotriene analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume